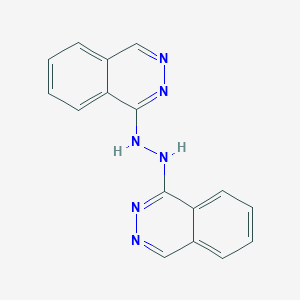

1-(2-Phthalazin-1-ylhydrazino)phthalazine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical and Pharmaceutical Sciences

Nitrogen-containing heterocycles are a cornerstone of modern chemical and pharmaceutical sciences, representing a significant portion of all known organic compounds. openmedicinalchemistryjournal.com Their importance stems from their diverse structures and the wide array of functions they perform. openmedicinalchemistryjournal.com These compounds, characterized by a ring structure containing at least one nitrogen atom, are fundamental to numerous biological processes and are found in a vast range of natural products, including vitamins, alkaloids, and antibiotics. openmedicinalchemistryjournal.commdpi.com

In the realm of drug discovery and medicinal chemistry, nitrogen-containing heterocycles are considered "privileged structures." An analysis of FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs feature a nitrogen-containing heterocyclic scaffold. mdpi.commsesupplies.com This prevalence is attributed to their ability to engage in various interactions with biological targets, such as forming hydrogen bonds, which can lead to more stable complexes with macromolecules like DNA. mdpi.com Their structural diversity allows for fine-tuning of pharmacological properties, making them indispensable in the development of new therapeutic agents. msesupplies.com Beyond pharmaceuticals, these compounds are integral to agrochemicals, polymers, dyes, and materials science. openmedicinalchemistryjournal.commsesupplies.com

Overview of Phthalazine (B143731) and Phthalazinone Scaffolds as Privileged Pharmacophores

Among the vast family of nitrogen heterocycles, the phthalazine and phthalazinone scaffolds have emerged as particularly significant in medicinal chemistry. nih.govnih.gov Phthalazine, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This core structure serves as a versatile template for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. osf.iopharmainfo.in

The journey of phthalazine derivatives in medicinal chemistry has been marked by the development of several key therapeutic agents. The inherent bioactivity of the phthalazine nucleus has attracted the attention of medicinal chemists for decades, leading to its incorporation into a variety of drugs. pharmainfo.in Well-established drugs such as Hydralazine (B1673433), used for treating high blood pressure, and Azelastine, an antihistamine, feature the phthalazine core, underscoring its therapeutic relevance. pharmainfo.in The successful application of these early compounds spurred further research, establishing the phthalazine scaffold as a reliable starting point for the design of novel drugs. pharmainfo.in

The phthalazine scaffold's value lies in its structural and pharmacological versatility. nih.govnih.gov The core can be readily modified at various positions, allowing for the creation of large libraries of compounds with diverse physicochemical properties and biological targets. nih.gov This structural adaptability has led to the discovery of phthalazine derivatives with an impressive range of pharmacological activities. nih.govosf.io

These activities include, but are not limited to, anticancer, antihypertensive, anti-inflammatory, analgesic, antimicrobial, and antidiabetic properties. nih.govnih.gov For instance, certain phthalazinone derivatives are known to act as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable in cancer therapy. nih.gov Others have been developed as antihistamines, anticonvulsants, and vasorelaxants. osf.iojocpr.com The ability of the phthalazine nucleus to serve as a pharmacophore for such a wide array of biological targets solidifies its status as a privileged scaffold in drug discovery. pharmainfo.innih.gov

Table 1: Selected Pharmacological Activities of Phthalazine Derivatives

| Pharmacological Activity | Therapeutic Area | Reference(s) |

|---|---|---|

| Anticancer | Oncology | nih.gov |

| Antihypertensive | Cardiology | nih.gov |

| Anti-inflammatory | Inflammation | osf.io |

| Antihistamine | Allergy | nih.gov |

| Antidiabetic | Endocrinology | osf.io |

| Antimicrobial | Infectious Diseases | nih.gov |

| PARP Inhibition | Oncology | osf.ionih.gov |

| Vasorelaxant | Cardiology | jocpr.com |

Specific Focus on 1-(2-Phthalazin-1-ylhydrazino)phthalazine within the Broader Phthalazine Research Landscape

Within the extensive family of phthalazine compounds, this compound has garnered specific attention, primarily due to its association with the antihypertensive drug Hydralazine.

The compound is systematically named 1-(2-phthalazin-1-ylhydrazinyl)phthalazine according to IUPAC nomenclature. It is also recognized in scientific literature and by chemical suppliers under various synonyms, most notably as a significant process impurity and potential metabolite of Hydralazine. Its chemical structure consists of two phthalazine rings linked by a hydrazine (B178648) bridge.

Table 2: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(2-phthalazin-1-ylhydrazinyl)phthalazine |

| Molecular Formula | C₁₆H₁₂N₆ |

| CAS Number | 56730-93-9 |

The primary research utility of this compound is in the field of pharmaceutical analysis and drug metabolism studies. It is a well-documented impurity found in the synthesis of Hydralazine. pharmainfo.in As such, its synthesis and characterization are crucial for the quality control of Hydralazine drug products.

Furthermore, this compound is studied as a potential metabolite of Hydralazine. Understanding the metabolic pathways of drugs is a critical aspect of pharmacology, and the formation of this compound in vivo is a subject of investigation. Its availability as a reference standard is essential for analytical methods developed to detect and quantify Hydralazine and its byproducts in biological samples.

Structure

3D Structure

Properties

IUPAC Name |

1,2-di(phthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6/c1-3-7-13-11(5-1)9-17-19-15(13)21-22-16-14-8-4-2-6-12(14)10-18-20-16/h1-10H,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXSXNARZIEBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298878 | |

| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24030-07-7 | |

| Record name | NSC126695 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-di(phthalazin-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Phthalazin-1-ylhydrazino)phthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 2 Phthalazin 1 Ylhydrazino Phthalazine

Strategies for the Preparation of 1-(2-Phthalazin-1-ylhydrazino)phthalazine

The formation of this compound typically involves a key bond-forming step between two phthalazine (B143731) units, mediated by a hydrazine (B178648) linker. This can be achieved through various synthetic routes, primarily relying on the reaction of a suitably activated phthalazine precursor with hydrazine or a phthalazinylhydrazine derivative.

Multistep Synthesis Approaches

A common and logical approach to constructing this compound is through a sequential, multistep synthesis. This allows for the controlled build-up of the molecular architecture, ensuring high purity and yield of the final product.

The journey towards this compound often commences with the readily available starting material, Phthalazin-1(2H)-one. This precursor is then activated for subsequent nucleophilic substitution by converting it into a more reactive species, 1-chlorophthalazine (B19308). This transformation is a standard procedure in heterocyclic chemistry, often achieved by treating the phthalazinone with a chlorinating agent. For instance, the use of phosphoryl oxychloride is a well-established method for this conversion. sci-hub.se The resulting 1-chlorophthalazine possesses a labile chlorine atom, making it an excellent electrophile for the subsequent coupling reaction. nih.gov

With the activated precursor, 1-chlorophthalazine, in hand, the crucial hydrazine-mediated coupling can be executed. There are two primary pathways for this reaction:

Direct reaction with hydrazine: In this approach, 1-chlorophthalazine is reacted with hydrazine hydrate (B1144303). The highly nucleophilic hydrazine molecule displaces the chlorine atom on two molecules of 1-chlorophthalazine, leading to the formation of the symmetrical this compound.

Stepwise reaction via 1-hydrazinophthalazine: Alternatively, a more controlled reaction can be performed by first synthesizing 1-hydrazinophthalazine. This is achieved by reacting 1-chlorophthalazine with a molar equivalent of hydrazine. The resulting 1-hydrazinophthalazine can then be reacted with a second molecule of 1-chlorophthalazine to yield the desired product. This stepwise approach can offer better control over the reaction and minimize the formation of side products.

Recent advancements in cross-coupling chemistry have also provided powerful tools for C-N bond formation. Palladium-catalyzed cross-coupling reactions between aryl halides and hydrazine have been reported to form aryl hydrazines with high efficiency and broad substrate scope, even at low catalyst loadings. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound, offering a modern and efficient alternative to traditional methods.

Reported Synthetic Procedures for Phthalazine Derivatives

The synthesis of phthalazine derivatives is a rich field of study, with numerous methods developed to access this important heterocyclic scaffold. longdom.orglongdom.orgnih.gov These general strategies, while not always directly applied to the synthesis of this compound, provide a valuable toolbox for the construction of the core phthalazine ring system and its functionalization.

Cyclocondensation Reactions in Phthalazine Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and the construction of the phthalazine ring is no exception. These reactions typically involve the condensation of a 1,2-dicarbonyl compound or its equivalent with a hydrazine derivative.

A widely employed method involves the reaction of phthalic anhydride (B1165640) with hydrazine hydrate. longdom.org This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization and dehydration to afford phthalazin-1(2H)-one. Variations of this method, such as using substituted phthalic anhydrides or different hydrazine derivatives, allow for the synthesis of a diverse range of phthalazinones. sci-hub.selongdom.org Another approach utilizes 2-acylbenzoic acids, which can be cyclized with hydrazine to yield 4-substituted phthalazin-1-ones. longdom.orglongdom.org

More advanced cyclocondensation strategies include one-pot, multi-component reactions, which offer increased efficiency and atom economy. longdom.org These methods often involve the in-situ generation of the necessary reactive intermediates, leading to the rapid assembly of complex phthalazine structures.

Table 1: Examples of Cyclocondensation Reactions in Phthalazine Synthesis

| Starting Material(s) | Reagent(s) | Product | Reference(s) |

| Phthalic anhydride, Hydrazine hydrate | Acetic acid | Phthalazin-1(2H)-one | longdom.org |

| 2-Aroylbenzoic acids, Hydrazine hydrate | - | 4-Arylphthalazin-1(2H)-ones | longdom.org |

| o-Phthalaldehyde, Hydrazine | - | Phthalazine | researchgate.net |

| 2-Acetylbenzoic acid, Hydrazine hydrate | Ethanol | 4-Methylphthalazin-1(2H)-one | nih.gov |

N-Alkylation and Functionalization of Phthalazinones

Once the phthalazinone core is assembled, further functionalization can be achieved through various chemical transformations. N-alkylation of phthalazinones is a common strategy to introduce diverse substituents at the N-2 position. nih.gov This reaction is typically carried out by treating the phthalazinone with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation, as phthalazinones can exist in tautomeric forms. beilstein-journals.org

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phthalazine ring. rsc.orgacs.org These methods allow for the introduction of various functional groups at specific positions of the phthalazine core, often with high selectivity. nih.govresearchgate.net For example, palladium-catalyzed amination reactions of brominated phthalazinones have been used to synthesize 4-aminophthalazin-1(2H)-ones. beilstein-journals.org

Table 2: Examples of N-Alkylation and Functionalization of Phthalazinones

| Phthalazinone Derivative | Reagent(s) | Product | Reference(s) |

| Phthalazin-1(2H)-one | 1,2-Dibromoethane, K2CO3 | 2-(2-Bromoethyl)phthalazin-1(2H)-one | nih.gov |

| 4-Bromophthalazin-1(2H)-one | Methyl iodide | 4-Bromo-2-methylphthalazin-1(2H)-one | beilstein-journals.org |

| 4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one | Ethyl chloroacetate, K2CO3 | Ethyl 2-(4-(3-chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate | ekb.eg |

| Phthalazin-1(2H)-one | Benzyl (B1604629) bromide, Base | 2-Benzylphthalazin-1(2H)-one | mdpi.com |

Solid-State Organic Reactions (SSOR) in Phthalazinone Synthesis

Recent advancements in green chemistry have highlighted the utility of solid-state organic reactions, including solvent-free and mechanochemical methods, for the synthesis of heterocyclic compounds like phthalazinones. acs.orgnih.gov These techniques offer significant advantages over traditional solution-phase synthesis, such as reduced solvent waste, lower energy consumption, operational simplicity, and often higher yields with easier product purification. acs.orgnih.gov

A notable development is a simple, catalyst-free, and solvent-free system for the high atom-economy synthesis of phthalazinones from substrates like phthalaldehydic acid or 2-acyl-benzoic acid and various hydrazines. acs.orgacs.org In this method, the reactants are melted together without any solvent or catalyst. The reaction temperature is a critical parameter, with optimal results and nearly quantitative yields achieved at temperatures above 90°C. acs.org This approach is effective for a diverse range of substrates, regardless of their physical state (liquid or solid) or the electronic properties of their substituents, and has been successfully scaled up. acs.orgacs.org The purity of the resulting phthalazinone derivatives is typically very high, often exceeding 99% after simple crystallization, and eliminates the risk of heavy metal contamination from catalysts. acs.orgacs.org

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is another promising green approach. nih.govnih.gov This technique can produce materials with unique features like nanocrystallinity and a high concentration of defects. nih.gov While specific applications in the synthesis of this compound are not detailed, the successful mechanochemical synthesis of related structures like phthalimides from phthalic anhydride and anilines suggests its potential. rsc.org In these reactions, co-crystals of the reactants may act as intermediates, facilitating the solid-state transformation. rsc.org These solvent-free methods represent a significant step towards more sustainable and efficient pharmaceutical manufacturing. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including phthalazinone and its derivatives. This technology offers a greener alternative to conventional heating methods, primarily due to significantly reduced reaction times, increased yields, and often cleaner reaction profiles. acs.orgacs.orglibretexts.org

The application of microwave irradiation has been successfully used in the one-pot, solid-acid-catalyzed synthesis of phthalazinones. For instance, the condensation of phthalaldehydic acid with substituted hydrazines, catalyzed by montmorillonite (B579905) K-10, proceeds with excellent yields and high selectivity in very short timeframes (5–35 minutes) under microwave heating. acs.org Similarly, palladium-catalyzed syntheses of phthalazinones from o-bromoarylaldehydes and arylhydrazines have been efficiently conducted using microwave assistance, which advantageously avoids the use of toxic carbon monoxide gas. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazinones

| Method | Typical Reaction Time | Yield | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Conventional Heating | Several hours to 24 hours | Moderate to Good | Well-established procedures | acs.org |

| Microwave Irradiation | 5 to 35 minutes | High to Excellent | Rapid conversion, high yields, green protocol, operational simplicity | acs.orgacs.orglibretexts.org |

Derivatization Strategies and Analogue Synthesis for Structural Modulation

Introduction of Dithiocarbamate (B8719985) Moieties

A significant strategy for the structural modification of the phthalazinone scaffold involves the introduction of dithiocarbamate moieties. This has led to the development of novel phthalazinone-dithiocarbamate hybrids with potential applications in medicinal chemistry. The synthesis is efficiently achieved through a one-pot reaction involving a suitable aminoalkyl phthalazinone derivative, carbon disulfide (CS₂), and an appropriate alkyl or benzyl halide. prepchem.com

The general synthetic pathway begins with the preparation of a key aminoalkyl phthalazinone intermediate. This precursor is then treated with carbon disulfide in the presence of a base (e.g., K₃PO₄) in a solvent like DMF. The subsequent addition of various benzyl or propargyl bromides to the reaction mixture yields the final dithiocarbamate hybrids. prepchem.com This straightforward, catalyst-free, one-pot method is highly efficient for producing S-alkyl thiocarbamates under mild, solvent-free conditions. researchgate.net The location of the dithiocarbamate group can be varied, for instance, by attaching it to the N2 or C4 position of the phthalazinone core, leading to different series of compounds with distinct biological profiles. prepchem.com

Formation of Fused Heterocyclic Systems (e.g., Triazolophthalazines)

Fusing additional heterocyclic rings to the phthalazine core, particularly to form triazolophthalazines, is a widely used strategy to create structurally complex and pharmacologically relevant molecules. These fused systems are typically synthesized from phthalazinone precursors that contain a reactive hydrazide or a related functional group.

One common method involves the cyclization of a 4-substituted-phthalazinone carbohydrazide (B1668358). For example, treating a phthalazinone carbohydrazide with formic acid leads to the formation of an intermediate N-formyl hydrazide, which can then be cyclized using dehydrating agents like phosphorus pentaoxide to yield a acs.orgacs.orglibretexts.orgoxadiazol-yl)phthalazinone. nih.gov A more direct route to the triazole ring involves reacting the carbohydrazide with phenyl isothiocyanate, which, after a series of steps, yields 4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one. nih.gov

Another versatile precursor is 1-hydrazinylphthalazine, which can be reacted with various reagents to build the triazole ring. Solid-phase synthesis has also been employed, where a resin-bound chlorophthalazine is treated with hydrazides or sodium azide (B81097) to construct acs.orgacs.orglibretexts.orgtriazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) derivatives, respectively. nih.gov These methods have been used to generate large libraries of novel triazolophthalazine derivatives for biological screening. rsc.orgnih.gov

Synthesis of Hydrazide Derivatives from Phthalazinone Esters

Phthalazinone hydrazides are key intermediates in the synthesis of a wide array of derivatives, serving as versatile building blocks for further structural elaboration. The most common and direct method for their preparation is the hydrazinolysis of a corresponding phthalazinone ester. acs.orgyoutube.com

In a typical procedure, a phthalazinone ester, such as a methyl or ethyl ester derivative, is refluxed with hydrazine hydrate in an alcoholic solvent, most commonly ethanol. acs.orgyoutube.com The reaction generally proceeds for several hours, after which the hydrazide product often precipitates from the reaction mixture upon cooling. acs.org For example, 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide and (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetic acid hydrazide are efficiently synthesized from their respective ester precursors using this method with high yields (72-90%). libretexts.orgyoutube.com These resulting acetohydrazide or carbohydrazide derivatives are crucial for subsequent reactions, such as coupling with amino acids or cyclizing to form fused heterocyclic systems. acs.orglibretexts.orgyoutube.com

Incorporation of Amino Acid and Isoindole-1,3-dione Scaffolds

To enhance the structural diversity and biological potential of phthalazinones, various scaffolds, including amino acids and isoindole-1,3-diones (also known as phthalimides), are frequently incorporated into their design.

Amino Acid Scaffolds: The conjugation of amino acids to the phthalazinone core is a well-established strategy. This is typically achieved by creating a peptide bond between a phthalazinone derivative and an amino acid ester. acs.org Two primary methods are employed:

DCC Coupling: A phthalazinone containing a carboxylic acid moiety, such as 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoic acid, is reacted with an amino acid ester hydrochloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). acs.org

Azide Method: A phthalazinone hydrazide is converted into a reactive acyl azide intermediate using a mixture of sodium nitrite (B80452) and hydrochloric acid at low temperatures. libretexts.orgyoutube.com This azide is then coupled with an amino acid methyl ester hydrochloride, often in the presence of a base like triethylamine. libretexts.orgyoutube.com The azide method is noted for producing higher yields (60-78%) and minimizing racemization compared to the DCC method. acs.org These amino acid-conjugated phthalazinones can be further modified, for instance, by hydrazinolysis of the ester group to form dipeptide hydrazides. acs.orgdoubtnut.com

Isoindole-1,3-dione Scaffolds: The isoindole-1,3-dione (phthalimide) moiety is another important pharmacophore incorporated into phthalazinone structures. nih.gov A key synthetic route for this is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide (B116566). byjus.com To link this scaffold to a phthalazinone, a bromoalkylphthalazinone derivative is first synthesized. This intermediate then reacts with potassium phthalimide in a solvent like DMF at reflux. This reaction provides the corresponding 2-(phthalazinylalkyl)isoindoline-1,3-diones in good yields (81-93%). The resulting compound can then be further processed, for example, by hydrazinolysis to cleave the phthalimide group and yield a primary amine, which serves as a versatile intermediate for other transformations. nih.gov

Table 2: Key Synthetic Reactions for Phthalazinone Derivatization

| Derivatization Strategy | Key Reagents | Intermediate/Product Type | Reference(s) |

|---|---|---|---|

| Dithiocarbamate Introduction | Aminoalkyl phthalazinone, CS₂, Alkyl halide | Phthalazinone-dithiocarbamate hybrid | prepchem.com |

| Triazole Annulation | Phthalazinone hydrazide, Formic acid/P₂O₅ or Isothiocyanate | Triazolophthalazinone | nih.gov |

| Hydrazide Synthesis | Phthalazinone ester, Hydrazine hydrate | Phthalazinone acetohydrazide/carbohydrazide | acs.orgyoutube.com |

| Amino Acid Coupling | Phthalazinone acid/hydrazide, Amino acid ester, DCC or NaNO₂/HCl | Amino acid-conjugated phthalazinone | acs.orglibretexts.org |

| Isoindoline-1,3-dione Incorporation | Bromoalkylphthalazinone, Potassium phthalimide | 2-(Phthalazinylalkyl)isoindoline-1,3-dione |

Advanced Characterization Techniques in Synthetic Confirmation

The definitive confirmation of the successful synthesis of this compound, a dimeric impurity often associated with the production of hydralazine (B1673433), relies on a suite of advanced analytical techniques. These methods are crucial for unambiguous structural elucidation and for ascertaining the purity of the synthesized compound. Spectroscopic and chromatographic techniques are the cornerstones of this characterization process.

Spectroscopic Analysis (NMR, IR, MS) for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular architecture of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed in concert to confirm the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the phthalazine rings and the hydrazine bridge. In studies characterizing impurities in hydralazine hydrochloride, NMR spectral data have been pivotal in confirming the proposed dimeric structure of this compound. The symmetry of the molecule, or lack thereof, is reflected in the number and multiplicity of signals in the NMR spectra.

Interactive Table: Representative ¹H and ¹³C NMR Spectral Data This table outlines the expected chemical shifts for this compound. Note: Actual experimental values may vary based on solvent and instrumentation.

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Description of Signal |

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Multiplets corresponding to the protons on the two phthalazine rings. |

| Hydrazine N-H | ¹H NMR | Variable (broad) | Signal for the N-H protons of the hydrazine linker, often broad and exchangeable with D₂O. |

| Aromatic Carbons | ¹³C NMR | 120 - 150 | Signals corresponding to the carbon atoms of the phthalazine rings. |

| C=N Carbons | ¹³C NMR | > 150 | Signals for the carbons involved in the C=N bonds within the phthalazine rings. |

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. Key absorptions include N-H stretching vibrations from the hydrazine moiety, C=N stretching from the phthalazine rings, and C=C stretching from the aromatic systems. The absence of certain bands, such as a C=O stretch, can also be critical in confirming the structure over other potential isomers or byproducts.

Interactive Table: Key Infrared (IR) Absorption Bands This table summarizes the significant IR absorption bands used to characterize this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Hydrazine) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Phthalazine ring) | Stretching | 1550 - 1650 |

| C=C (Aromatic ring) | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. The molecular ion peak [M]⁺ would correspond to the molecular weight of 288.31 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition (C₁₆H₁₂N₆). The fragmentation pattern observed in MS/MS experiments can further validate the proposed structure by showing the loss of specific fragments, such as a phthalazinyl group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the isolation of this compound and the assessment of its purity. Given that it often arises as an impurity, its separation from the main product and other byproducts is critical.

High-Performance Liquid Chromatography (HPLC) is the most prominent method for the analysis and quantification of this compound. researchgate.net Several studies have detailed the development and validation of reversed-phase HPLC (RP-HPLC) methods for the detection of process-related impurities in hydralazine hydrochloride, with this compound being a key analyte. researchgate.netscispace.com These methods demonstrate good separation of the dimer from the parent drug and other impurities. researchgate.netnih.gov

The selection of the stationary phase (e.g., C18 columns like Inertsil ODS or Kromasil), mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), and detector settings are optimized to achieve the desired resolution and sensitivity. scispace.comjddtonline.info The limit of detection (LOD) and limit of quantification (LOQ) for this impurity have been established in validated methods, allowing for its precise measurement even at low levels. scispace.com

Interactive Table: Typical HPLC Method Parameters This table presents a set of typical parameters for the HPLC analysis of this compound.

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile/methanol). jddtonline.info |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 230 nm). jddtonline.info |

| Column Temperature | Ambient or controlled (e.g., 25°C). scispace.com |

Preparative Liquid Chromatography is used for the isolation of the compound from crude synthesis mixtures. scispace.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities, enabling the collection of a pure fraction of this compound for use as a reference standard or for further studies. scispace.com The purity of the isolated fractions is then confirmed using analytical HPLC. scispace.com

Advanced Research on Biological Activities and Mechanistic Studies of 1 2 Phthalazin 1 Ylhydrazino Phthalazine and Its Derivatives

Pharmacological Activities of Phthalazine (B143731) and Phthalazinone Compounds

Phthalazine and its derivatives are recognized for their extensive pharmacological versatility. nih.gov These compounds form the structural basis for numerous bioactive molecules with a wide array of therapeutic applications, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The adaptability of the phthalazine ring system allows for its synthesis into a variety of derivatives, making it a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net

Antihypertensive Properties and Vasodilator Mechanisms

The application of phthalazine derivatives as antihypertensive agents is well-established, with some compounds functioning through direct vasodilator actions. researchgate.net For instance, certain pyridazinone and phthalazinone derivatives have been specifically investigated for their vasodilator activities. researchgate.net While the precise mechanisms can vary among different derivatives, the vasodilatory effect is a key component of their ability to lower blood pressure. Some phthalazinone derivatives have been noted to possess both cardiotonic and vasodilator activities. researchgate.net The direct relaxation of vascular smooth muscle leads to a decrease in peripheral resistance, a primary contributor to hypertension.

Anticancer and Antitumor Potential

The fight against cancer has been significantly advanced by the development of targeted molecular therapies, with heterocyclic compounds like phthalazines playing a crucial role. nih.gov The phthalazin-1(2H)-one core, in particular, is considered a privileged structure in drug development due to its presence in numerous compounds with potent anticancer properties. nih.gov These derivatives exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival. scispace.com

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair, and its inhibition is a major strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Phthalazinone derivatives have emerged as potent PARP inhibitors. cu.edu.eg Olaparib, a well-known PARP inhibitor containing a phthalazinone core, serves as a lead compound for the design of new derivatives. nih.govnih.gov

Research has led to the synthesis of novel phthalazinone derivatives with significant PARP-1 inhibitory activity. For example, some compounds have shown IC₅₀ values for PARP-1 inhibition that are even lower than that of Olaparib. researchgate.net In one study, a series of dithiocarbamate-containing phthalazinone derivatives were designed as PARP-1 inhibitors, with some compounds (DLC-1-6) demonstrating exceptionally high potency with IC₅₀ values below 0.2 nM. semanticscholar.org Another study designed dual PARP-1/HDAC-1 inhibitors, where compound DLC-49 showed an IC₅₀ of 0.53 nM for PARP-1. semanticscholar.org These findings underscore the potential of the phthalazinone scaffold in developing highly effective PARP inhibitors for cancer treatment. nih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Unnamed Phthalazinone | PARP-1 | 97 | researchgate.net |

| Olaparib (Reference) | PARP-1 | 139 | researchgate.net |

| DLC-1-6 Series | PARP-1 | <0.2 | semanticscholar.org |

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drugs. nih.gov Phthalazinone derivatives have been successfully developed as inhibitors of Aurora kinases. nih.gov Specifically, pyrazole-phthalazinone hybrids have been identified as promising candidates for cancer treatment by acting as Aurora kinase inhibitors. nih.gov

One study detailed the synthesis of 4-substituted phthalazinones as Aurora B kinase inhibitors. nih.gov The compound designated as 17b was found to have moderate Aurora B inhibitory activity with an IC₅₀ value of 142 nM. nih.gov This inhibition of Aurora B's phosphorylation activity led to cell cycle arrest in the G2/M phase and induced apoptosis in cancer cells. nih.gov Further optimization of a pentacyclic scaffold led to AKI-001, an orally bioavailable phthalazine derivative that inhibits both Aurora A and Aurora B at low nanomolar concentrations. nih.gov

Table 2: Aurora Kinase Inhibitory Activity of Phthalazine Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 17b | Aurora B | 142 | nih.gov |

| AKI-001 | Aurora A/B | Low nM | nih.gov |

| PF-03814735 | Aurora A | 5 | nih.gov |

| PF-03814735 | Aurora B | 0.8 | nih.gov |

| SNS-314 | Aurora A | 9 | nih.gov |

| SNS-314 | Aurora B | 31 | nih.gov |

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer. Phthalazine-based compounds have been rationally designed as potent and selective inhibitors of p38α MAPK. researchgate.netmdpi.com By modifying a quinazoline (B50416) lead compound, researchers developed phthalazine inhibitors that achieved high selectivity through specific interactions within the kinase's binding pocket. researchgate.net One such derivative demonstrated over 50% reduction in TNFα production in an in vivo model, highlighting its potent biological effect. researchgate.net

Furthermore, some oxadiazol-phthalazinone derivatives have been linked to anticancer activity through the dual inhibition of p38 MAPK and topoisomerase II (Topo II). nih.govresearchgate.net Topo II is an essential enzyme that alters DNA topology and is a validated target for cancer chemotherapy. Phthalazine derivatives have been specifically designed as Topo II inhibitors and DNA intercalators. In one study, novel oxadiazol-phthalazinone derivatives were shown to reduce the concentration of Topo II protein by approximately 50% in HepG2 cells. researchgate.net Another study reported a new series of phthalazine derivatives with potent Topo II inhibitory activity, with compound 9d showing an IC₅₀ value of 7.02 µM.

The anticancer potential of phthalazine and phthalazinone derivatives is further evidenced by their broad-spectrum antiproliferative activity against a panel of human cancer cell lines.

A2780 (Ovarian Cancer): Phthalazinone-dithiocarbamate hybrids have demonstrated notable activity against the A2780 ovarian cancer cell line. nih.gov While specific IC₅₀ values for phthalazines are not always detailed, the general sensitivity of this cell line to various chemotherapeutics is well-documented, making it a standard model for evaluating novel anticancer agents. nih.gov

NCI-H460 (Non-Small Cell Lung Cancer): Phthalazinone-dithiocarbamate hybrids have also shown selectivity and activity against the NCI-H460 lung cancer cell line. nih.gov

MCF-7 (Breast Cancer): Numerous studies have confirmed the potent cytotoxic effects of phthalazine derivatives against the MCF-7 breast cancer cell line. semanticscholar.org For instance, the PARP-1 inhibitor DLC-50 displayed an IC₅₀ of 2.41 µM, semanticscholar.org while another series of triazolo[3,4-a]phthalazine derivatives also showed significant activity, with compound 6o having an IC₅₀ of 16.98 µM. nih.gov A separate study found that compounds 11d, 12c, and 12d exhibited potent cytotoxicity against MCF-7 cells with IC₅₀ values of 2.1, 1.4, and 1.9 µM, respectively.

HeLa (Cervical Cancer): Phthalazine derivatives have been reported to possess promising antitumor activities against HeLa cells.

A549 (Lung Cancer): Phthalazinone compounds have demonstrated significant cytotoxic activity against A549 lung carcinoma cells, with some derivatives also showing potent PARP-1 inhibition. researchgate.net A series of 4-substituted phthalazinones were evaluated for their anti-proliferative activities against A549 cells, among others. nih.gov

HepG2 (Liver Cancer): The antiproliferative activity of phthalazine derivatives has been confirmed in HepG2 liver cancer cells. nih.gov One study found that novel phthalazine derivatives, compounds 2g and 4a, were highly potent against HepG2 cells with IC₅₀ values of 0.18 and 0.09 µM, respectively. Another derivative, 9d, also showed potent cytotoxic activity against HepG2 cells.

LoVo (Colon Cancer): While direct studies of phthalazine derivatives on LoVo cells are less common, this cell line is a standard model for colorectal adenocarcinoma and has been used to test the efficacy of other novel anticancer compounds, indicating its relevance for screening new agents.

HCT116 (Colon Cancer): The HCT116 colon cancer cell line has been a frequent target for evaluating new phthalazine-based anticancer agents. nih.govnih.gov One study reported novel derivatives with potent cytotoxicity, where compound 12b had an IC₅₀ of 0.32 µM. nih.gov Another series of triazolo[3,4-a]phthalazine derivatives also showed high activity, with compound 6o exhibiting an IC₅₀ of 7 µM against HCT116 cells. nih.gov

Table 3: Antiproliferative Activity (IC₅₀, µM) of Selected Phthalazine/Phthalazinone Derivatives on Various Cancer Cell Lines

| Compound/Series | A549 | HCT116 | MCF-7 | HepG2 | Reference |

|---|---|---|---|---|---|

| Compound 17b | - | 4.35 | - | - | nih.gov |

| DLC-50 | - | - | 2.41 | - | semanticscholar.org |

| Compound 12b | - | 0.32 | - | - | nih.gov |

| Compound 13c | - | 0.64 | - | - | nih.gov |

| Compound 6o | - | 7 | 16.98 | - | nih.gov |

| Compound 12c | - | - | 1.4 | - | |

| Compound 12d | - | - | 1.9 | - | |

| Compound 2g | - | - | 0.15 | 0.18 | |

| Compound 4a | - | - | 0.12 | 0.09 |

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in tumor immunosuppression by catalyzing the degradation of the amino acid tryptophan. The depletion of tryptophan and the accumulation of its metabolites create an environment that suppresses the activity of T-cells, allowing cancer cells to evade the immune system. Consequently, the inhibition of IDO is a promising strategy in cancer immunotherapy.

Research has shown that the dithiocarbamate (B8719985) moiety, a known inhibitor of IDO, can be incorporated into the phthalazin-1(2H)-one core to create hybrid compounds with potential anticancer activity. nih.gov Natural products such as brassinin (B1667508) and related indole-dithiocarbamates are recognized inhibitors of IDO. nih.gov By applying the principle of molecular hybridization, scientists have developed novel phthalazinone-dithiocarbamate hybrids. These compounds were synthesized by introducing the dithiocarbamate scaffold at either the N2 or C4 position of the phthalazinone ring. nih.gov This strategic combination of pharmacophores aims to leverage the established IDO-inhibiting properties of dithiocarbamates within the versatile and biologically active phthalazine framework.

Anti-inflammatory and Analgesic Activities

Phthalazine and its derivatives, particularly those based on the phthalazin-1(2H)-one scaffold, have demonstrated significant anti-inflammatory and analgesic properties. nih.govnih.govosf.ioresearchgate.net This has established the phthalazine nucleus as a privileged structure in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles, such as reduced gastric complications. osf.io

A study focused on a series of 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives identified compounds with potent in vivo anti-inflammatory activity. Further investigation into the mechanism of these compounds revealed inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation and pain. osf.io Molecular docking studies have also been employed to predict the interaction between these phthalazinone derivatives and the binding pocket of the COX-2 enzyme, providing insights into their structure-activity relationship. osf.io The broad spectrum of activity makes this class of compounds a subject of ongoing research in the quest for more effective and safer anti-inflammatory and analgesic agents. nih.govresearchgate.net

Antidiabetic Properties

The phthalazine scaffold is a recognized pharmacophore in the design of agents with antidiabetic potential. nih.govnih.govosf.ionih.gov Derivatives of phthalazine have been investigated for their ability to mitigate complications associated with diabetes mellitus. One of the key mechanisms explored is the inhibition of the enzyme aldose reductase (AR). mdpi.com This enzyme is implicated in the pathogenesis of chronic diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, by converting glucose to sorbitol. mdpi.com

An example of a phthalazinone derivative that has been evaluated for its antidiabetic effects is Zopolrestat, which has undergone clinical studies. nih.gov Furthermore, substituted 2H-indazolo[2,1-b]phthalazine-trione derivatives have been shown to inhibit α-glycosidase, another enzyme relevant to diabetes management, with Ki values in the nanomolar range. yildiz.edu.tr These findings underscore the potential of phthalazine-based compounds as lead structures for the development of novel antidiabetic therapies. nih.govnih.govmdpi.com

Antimicrobial and Antifungal Efficacy

Derivatives of phthalazine have been shown to possess a broad spectrum of antimicrobial and antifungal activities. nih.govosf.ioresearchgate.net This has made the phthalazine core a valuable template for the development of new agents to combat bacterial and fungal infections, which remain a significant cause of morbidity and mortality. nih.gov

In the realm of antifungal research, a study involving twenty-five polysubstituted phthalazinone derivatives identified specific compounds with remarkable efficacy. nih.gov Notably, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated significant activity against dermatophytes and Cryptococcus neoformans. nih.gov Structure-activity relationship studies revealed that the presence of a 4-chlorobenzyl group at the C-4 position and methylation at the N-2 position were crucial for the observed antifungal effects. nih.gov

For antibacterial applications, a successful strategy has been the linkage of phthalazin-1(2H)-one scaffolds to established sulfa drugs. nih.gov This molecular hybridization approach resulted in compounds with enhanced antibacterial activity compared to the parent sulfa drugs. For instance, compound 10c in the study showed high activity against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, while compound 10d was highly effective against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. nih.gov Additionally, Schiff bases derived from hydralazine (B1673433), a 1-substituted phthalazine, have also exhibited notable antimicrobial and antifungal properties. scirp.org

Table 1: Selected Phthalazine Derivatives with Antimicrobial/Antifungal Activity

| Compound Name | Target Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes, Cryptococcus neoformans | Remarkable antifungal activity | nih.gov |

| Sulfathiazole-Phthalazinone Hybrid (10c) | Streptococcus pneumoniae, Staphylococcus aureus | High antibacterial activity (MIC = 0.39 µmol/mL) | nih.gov |

| Sulfadiazine-Phthalazinone Hybrid (10d) | Escherichia coli, Salmonella typhimurium | Excellent antibacterial activity (MIC = 0.39, 0.78 µmol/mL) | nih.gov |

This table is for illustrative purposes and includes data synthesized from the referenced text.

Antithrombotic and Anti-aggregating Effects

Phthalazine derivatives have been identified as promising antithrombotic agents due to their ability to inhibit platelet aggregation. nih.govnih.govresearchgate.net Research into a series of nineteen 4-aryl- and 4-arylalkyl-1-phthalazinamines demonstrated their potential in preventing thrombus formation. nih.gov

In vitro assays using collagen as an inducer of platelet aggregation identified N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine as a particularly potent compound with an IC50 of 8 µM. nih.gov When serotonin (B10506) was used as the aggregation inducer, N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine was highly effective, with an IC50 of 2 µM. nih.gov In vivo studies using a laser-induced thrombosis model further confirmed the antithrombotic efficacy of these compounds. N-[5-(1H-1,2,4-triazol-1-yl)pentyl]-4-phenyl-1-phthalazinamine significantly inhibited thrombus formation in both arterioles and venules. nih.gov The mechanism for some of these compounds is believed to involve antagonism of the 5-HT2A receptor, which plays a role in serotonin-induced platelet aggregation. nih.gov

Table 2: Antithrombotic Activity of Selected Phthalazinamine Derivatives

| Compound | Assay | Inducer | Result (IC50) | In Vivo Inhibition | Reference(s) |

|---|---|---|---|---|---|

| N-[4-(1H-1,2,4-triazol-1-yl)butyl]-4-phenyl-1-phthalazin-amine (7c) | Platelet Aggregation | Collagen | 8 µM | Not specified | nih.gov |

| N-(furan-2-yl-methyl)-4-phenyl-1-phthalazinamine (8a) | Platelet Aggregation | Serotonin (5-HT) | 2 µM | Not specified | nih.gov |

This table is for illustrative purposes and includes data synthesized from the referenced text.

Other Reported Biological Activities

The pharmacological versatility of the phthalazine scaffold is further demonstrated by a range of other documented biological effects, including anticonvulsant, cardiotonic, antihistaminic, antidepressant, and antitrypanosomal activities. nih.govnih.govosf.ioresearchgate.netmdpi.com

Anticonvulsant: Certain phthalazine derivatives are reported to act as non-competitive antagonists of AMPA receptors, conferring them with anticonvulsant properties. researchgate.netmdpi.com

Cardiotonic: The phthalazine class has been associated with cardiotonic effects, suggesting potential applications in treating heart conditions. osf.io

Antihistaminic: Phthalazinone derivatives are a key feature in several antihistaminic drugs. nih.govnih.gov A well-known example is Azelastine, a phthalazinone derivative used clinically for the treatment of allergic rhinitis. nih.gov

Antidepressant: The phthalazine structure has been explored for its potential in developing new antidepressant medications. nih.govnih.govresearchgate.net

Antitrypanosomal: Research has indicated that phthalazine-based compounds exhibit activity against trypanosomes, the parasites responsible for diseases like sleeping sickness. researchgate.net

Anti-onchocercal: A novel Schiff base derived from the antihypertensive drug hydralazine, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone, showed significant activity against Onchocerca volvulus, the filarial worm that causes river blindness. scirp.org This compound had an IC50 value of 0.3125 µg/mL on microfilariae and 10 µg/mL on adult worms. scirp.org

Proposed Mechanisms of Action for Phthalazine-based Compounds

The diverse biological activities of phthalazine derivatives are a result of their ability to interact with a wide range of biological targets. The proposed mechanisms of action are often related to the inhibition of key enzymes or the modulation of specific receptor functions.

Enzyme Inhibition: A primary mechanism for many phthalazine derivatives is enzyme inhibition.

PARP Inhibition: In cancer therapy, several 4-substituted phthalazinones, such as Olaparib, are recognized as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. nih.gov

Kinase Inhibition: Phthalazine derivatives can act as potent and selective inhibitors of Aurora kinases, which are essential for mitosis, making them valuable in anticancer research. mdpi.com They have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov

Metabolic Enzyme Inhibition: Certain derivatives, like 2H-indazolo[2,1-b]phthalazine-triones, have shown inhibitory effects against metabolic enzymes such as carbonic anhydrases (CA I and II), α-glycosidase, and cholinesterases (AChE and BChE). yildiz.edu.tr

Other Enzymes: Other targeted enzymes include topoisomerase II, aldose reductase, and cyclooxygenase (COX), corresponding to anticancer, antidiabetic, and anti-inflammatory activities, respectively. nih.govosf.iomdpi.com

Receptor Antagonism:

5-HT2A Receptor: The antithrombotic and anti-aggregating effects of some phthalazinamines are attributed to their antagonism of the serotonin 5-HT2A receptor. nih.gov

AMPA Receptor: Anticonvulsant properties have been linked to the non-competitive antagonism of AMPA receptors in the central nervous system. mdpi.com

Other Mechanisms:

In cancer, besides enzyme inhibition, phthalazine derivatives have been noted to affect critical signaling pathways like the epidermal growth factor receptor (EGFR) and Hedgehog pathways. mdpi.com

Some derivatives induce apoptosis (programmed cell death) in cancer cells, arresting the cell cycle and leading to cytotoxicity. nih.gov

The antibacterial action of certain hybrids is achieved by combining the phthalazinone scaffold with other known antibacterial agents, such as sulfa drugs, to create a synergistic effect. nih.gov

This multi-targeted capability makes the phthalazine scaffold a highly attractive starting point for the design and development of new therapeutic agents for a wide range of diseases.

Enzyme Inhibition (PARP, PDE, AR, COX, LOX)

No specific data from enzyme inhibition assays for 1-(2-Phthalazin-1-ylhydrazino)phthalazine against Poly (ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), androgen receptor (AR), cyclooxygenases (COX), or lipoxygenases (LOX) were found in the available literature. While other phthalazine derivatives have been investigated as inhibitors of some of these enzymes, such as PARP and COX, this information cannot be extrapolated to the specific compound without dedicated experimental evidence.

Interaction with Specific Biological Pathways and Targets

Information regarding the interaction of this compound with specific biological pathways and molecular targets is not described in the reviewed scientific literature. Understanding these interactions is crucial for elucidating its mechanism of action, but such studies have not been published for this particular molecule.

Structure-Activity Relationship (SAR) Studies and Molecular Design

Detailed Structure-Activity Relationship (SAR) studies focusing on this compound and its derivatives are not available. SAR studies are essential for optimizing lead compounds and designing more potent and selective analogs. While general SAR principles for phthalazine derivatives have been explored in the context of various biological activities, these are not specific to the structural framework of this compound.

Advanced Pharmacological Screening and Efficacy Studies

Comprehensive pharmacological screening and efficacy data for this compound are absent from the public domain.

In Vitro and In Vivo Evaluation Models

There are no published studies detailing the use of specific in vitro or in vivo models to evaluate the pharmacological efficacy of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT assay)

Specific data from cell viability and cytotoxicity assays, such as the MTT assay, for this compound are not available. While the MTT assay is a standard method for assessing the cytotoxic potential of novel compounds, its application to this specific phthalazine derivative has not been reported.

Enzyme Assays for Target-Specific Inhibition

No information is available on specific enzyme assays that have been developed or utilized to measure the target-specific inhibitory activity of this compound.

Applications in Drug Discovery and Development Research

The Ascendancy of Phthalazine (B143731) Scaffolds in Novel Drug Design

The phthalazine scaffold, and its close relative the phthalazinone nucleus, are recognized for their significant pharmacological potential. nih.govnih.gov These structures are key components in many bioactive compounds, demonstrating a wide spectrum of activities including anticancer, antidiabetic, and antihypertensive effects. nih.govnih.gov Their importance in medicinal chemistry stems from their capacity to serve as a flexible and effective framework for the development of new therapeutic agents. researchgate.netresearchgate.net

Molecular Hybridization: A Key Strategy

Molecular hybridization is a powerful strategy in drug development that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a more desirable pharmacological profile. The phthalazine scaffold is frequently employed in this approach. For instance, researchers have designed hybrid compounds by combining the phthalazinone ring from the PARP inhibitor Olaparib with the pyrido[3,4-d]pyrimidine (B3350098) moiety from the CDK4 inhibitor palbociclib. researchgate.net This strategy aims to leverage the therapeutic benefits of both parent molecules to create more effective cancer treatments. researchgate.net The ability of the phthalazine core to be readily functionalized makes it an ideal candidate for such hybridization techniques, allowing for the creation of diverse chemical libraries for screening. researchgate.net

Phthalazinone: A Versatile and Flexible Scaffold

The phthalazinone core is considered a particularly flexible and valuable scaffold in medicinal chemistry due to its ability to interact with a wide variety of biological targets. nih.govresearchgate.net This versatility has led to the development of phthalazinone derivatives with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The structural adaptability of the phthalazinone nucleus allows medicinal chemists to systematically modify its structure to optimize its interaction with specific biological targets, thereby fine-tuning its therapeutic effects. researchgate.net This has made the phthalazinone scaffold an attractive starting point for the design and synthesis of new drugs targeting a multitude of diseases. nih.govresearchgate.net

Driving the Development of Advanced Therapeutic Agents

The inherent bioactivity of the phthalazine scaffold has been instrumental in the development of a new generation of therapeutic agents. nih.govnih.gov From investigational compounds in early clinical development to established drugs on the market, the phthalazine core is a recurring feature in innovative medicines. nih.govnih.gov

Investigational Compounds and Clinical Development

The therapeutic potential of phthalazine-based compounds continues to be explored in numerous clinical and preclinical studies. For example, Vatalanib, a phthalazine derivative, has been investigated for the treatment of solid tumors due to its antiangiogenic properties. drugbank.comresearchgate.net Researchers are continuously designing and synthesizing novel phthalazine derivatives with the aim of discovering new drug candidates with improved efficacy and safety profiles. Recent studies have focused on creating phthalazine-based compounds that act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govrsc.org These efforts highlight the ongoing importance of the phthalazine scaffold in the pipeline of new drug development. researchgate.net

Notable Examples of Phthalazine-Containing Drugs

Several successful drugs incorporate the phthalazine scaffold, demonstrating its clinical significance.

| Drug Name | Therapeutic Class | Core Structure |

| Olaparib | PARP Inhibitor | Phthalazinone |

| Vatalanib | Antiangiogenic Agent | Phthalazine |

| Zopolrestat | Aldose Reductase Inhibitor | Phthalazinone |

| Azelastine | Antihistamine | Phthalazinone |

Olaparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor, features a phthalazinone core and is a cornerstone in the treatment of certain types of cancer, particularly those with BRCA mutations. researchgate.netnih.govnih.govVatalanib is an oral antiangiogenic agent that inhibits vascular endothelial growth factor (VEGF) receptors and contains a phthalazine moiety. drugbank.commdpi.comZopolrestat is a phthalazinone derivative that has been investigated as an aldose reductase inhibitor for the potential prevention of diabetic complications. nih.govdrugbank.comnih.govAzelastine , another prominent example, is a phthalazinone derivative that functions as a potent antihistamine for the treatment of allergic rhinitis and conjunctivitis. nih.govnih.govdrugbank.com

Impurity Profiling and Control in Pharmaceutical Research for Hydralazine (B1673433) and Related Compounds

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. For hydralazine, a well-known phthalazine derivative used as a vasodilator, and its related compounds, rigorous impurity profiling and control are essential. pharmaffiliates.compharmaffiliates.com

Process-related impurities and degradation products can arise during the synthesis and storage of hydralazine. researchgate.netresearchgate.net Regulatory authorities require that these impurities be identified, quantified, and controlled within strict limits to ensure the safety and efficacy of the final drug product. researchgate.net High-performance liquid chromatography (HPLC) is a key analytical technique used to detect and quantify impurities in hydralazine hydrochloride. researchgate.net

Several known impurities of hydralazine have been identified and characterized, including:

Phthalazine fda.gov

1-Chlorophthalazine (B19308) veeprho.com

Phthalazinone veeprho.com

Hydralazine Dimer Impurity veeprho.com

Pharmaceutical manufacturers and researchers utilize reference standards of these impurities to validate analytical methods and ensure the quality of their products. synzeal.comdaicelpharmastandards.com The development of robust analytical methods allows for the accurate monitoring of impurity levels throughout the manufacturing process and during stability studies, ensuring that the final drug product meets all regulatory requirements. researchgate.netfda.gov

Identification and Characterization of Process-Related Impurities (e.g., 1-(2-Phthalazin-1-ylhydrazino)phthalazine as Hydralazine Dimer)

During the synthesis of hydralazine hydrochloride, an antihypertensive medication, several impurities can form. One such critical impurity is this compound, which is chemically a dimer of hydralazine. synzeal.comcleanchemlab.compharmaceresearch.com This compound, also referred to as Hydralazine Dimer Impurity, arises as a process-related impurity, and its presence in the final drug product needs to be carefully monitored and controlled to ensure the safety and efficacy of the medication. The molecular formula of this dimer is C₁₆H₁₂N₆, and it has a molecular weight of approximately 288.31 g/mol . pharmaceresearch.comnih.govscbt.com

The identification and structural elucidation of this impurity have been a subject of detailed analytical investigation. Researchers have successfully isolated this impurity from the bulk drug of hydralazine hydrochloride using techniques like preparative chromatography. researchgate.net The isolated compound's purity was confirmed to be as high as 99% through chromatographic analysis. researchgate.net

A comprehensive characterization of this compound has been performed using a combination of advanced analytical techniques. High-resolution accurate mass liquid chromatography-mass spectrometry (HR/AM-LCMS/MS) has been instrumental in confirming the molecular weight and fragmentation pattern of the impurity. researchgate.netresearchgate.net Further structural confirmation has been achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-transform infrared spectroscopy (FTIR). researchgate.netresearchgate.net For instance, the infrared spectrum of the hydralazine dimer shows characteristic absorption bands, such as the N-H stretch of a secondary amine at 3332 cm⁻¹ and the C=C stretch at 1590 cm⁻¹. researchgate.net

The formation of this dimer is a critical consideration in the manufacturing process of hydralazine, and reference standards of this compound are utilized for analytical method development and validation to ensure the quality control of hydralazine drug products. synzeal.comcleanchemlab.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,2-di(phthalazin-1-yl)hydrazine |

| Synonyms | Hydralazine Dimer Impurity, 1,1'-Hydrazodiphthalazine |

| CAS Number | 24030-07-7 |

| Molecular Formula | C₁₆H₁₂N₆ |

| Molecular Weight | 288.31 g/mol |

| Appearance | Not explicitly stated in the provided results |

| Melting Point | >299°C (decomposes) chemicalbook.com |

Analytical Method Development for Impurity Quantitation (e.g., HPLC, HR/AM-LCMS/MS)

To control the levels of this compound in hydralazine hydrochloride, robust and sensitive analytical methods are essential. High-performance liquid chromatography (HPLC) is a widely used technique for the quantitative determination of this and other related substances. researchgate.net

A specific, rapid gradient HPLC method has been developed for the quantitation of the hydralazine dimer impurity. researchgate.net This method development and its subsequent validation are carried out in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis. researchgate.net The validation of the analytical method assesses various parameters, including specificity, linearity, accuracy, precision, and robustness. researchgate.netresearchgate.net

For instance, the specificity of the HPLC method is demonstrated by its ability to separate the analyte from the active pharmaceutical ingredient (API) and other potential impurities without interference. researchgate.net The linearity of the method is established over a specific concentration range, and the precision is determined by analyzing multiple replicates of a standard solution, with the relative standard deviation (RSD) of the response being a key indicator. researchgate.net The accuracy of the method is confirmed by recovery studies. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for the hydralazine dimer impurity have been established at 0.081% and 0.0246%, respectively, in one study. researchgate.net

In addition to HPLC, high-resolution accurate mass liquid chromatography-mass spectrometry (HR/AM-LCMS/MS) plays a crucial role, particularly in the identification and confirmation of trace-level impurities. researchgate.netresearchgate.net This technique offers high sensitivity and selectivity, allowing for the precise measurement of the mass of the impurity and its fragments, which is critical for unambiguous identification. researchgate.net The development of such advanced analytical methods is vital for ensuring that the levels of process-related impurities like this compound are maintained below the accepted safety thresholds in the final pharmaceutical product.

Table 2: Key Parameters of a Validated HPLC Method for Quantitation of this compound

| Parameter | Finding |

|---|---|

| Technique | Acquity UPLC H-class gradient method researchgate.net |

| Column | Unisphere Cyano column researchgate.net |

| Runtime | 12.0 min researchgate.net |

| Specificity | Method is specific for the analyte in the presence of potential impurities and degradants. researchgate.net |

| Precision | The relative standard deviation (RSD) for replicate injections of the standard solution was found to be satisfactory. researchgate.net |

| Accuracy | The recoveries of the impurity were within the specified limits. researchgate.net |

| Limit of Detection (LOD) | 0.0081% researchgate.net |

| Limit of Quantitation (LOQ) | 0.0246% researchgate.net |

Theoretical and Computational Studies in Understanding 1 2 Phthalazin 1 Ylhydrazino Phthalazine

Computational Chemistry Approaches for Structure and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the molecular structure and reactivity of chemical compounds. These theoretical approaches offer insights that complement experimental data, aiding in the rational design of new molecules with desired properties.

Molecular Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited from the ground state to an excited state with a relatively low energy input, indicating higher chemical reactivity. nih.gov Conversely, a large HOMO-LUMO gap points to higher stability and lower reactivity. mdpi.com Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to determine the energies of these orbitals and the resulting gap. irjweb.com

For instance, in a study of a related phthalazine (B143731) derivative, 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN), DFT calculations were used to determine its electronic properties. The HOMO-LUMO energy gap for APN was calculated to be 4.093 eV. nih.gov Such calculations are vital for predicting how a molecule like 1-(2-Phthalazin-1-ylhydrazino)phthalazine might behave in various chemical environments. The HOMO, being the outermost orbital containing electrons, represents the ability to donate electrons, while the LUMO, the innermost orbital without electrons, represents the ability to accept electrons. mdpi.com

Table 1: Calculated Electronic Properties of a Related Phthalazine Derivative (APN)

| Parameter | Value (eV) |

| EHOMO | -6.29 |

| ELUMO | -2.20 |

| Egap | 4.093 |

| Data derived from a study on 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN). nih.gov |

Prediction of Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov The prediction of CCS values has become increasingly important, especially in the field of analytical chemistry for the identification of unknown substances. nih.gov Techniques like ion mobility-mass spectrometry (IM-MS) allow for the experimental determination of CCS values. nih.gov

However, the lack of extensive experimental CCS databases for many compounds, including this compound, necessitates the use of predictive models. nih.gov Machine learning algorithms, such as support vector machines (SVM), have been successfully employed to develop models that can predict CCS values based on a set of molecular descriptors. nih.govnih.gov These models are trained on databases of known compounds with experimentally determined CCS values. nih.gov

The accuracy of these predictions can be quite high, with some models reporting prediction errors of less than 5% for a large percentage of compounds. nih.govnih.gov For example, a study on chemicals in food contact materials developed an SVM-based model where over 92% of protonated molecules had a relative deviation below 5%. nih.gov The prediction accuracy can, however, be influenced by the chemical class of the compound and the diversity of the training dataset. nih.govnih.gov For instance, compounds containing elements other than C, H, O, and N, or those with very high CCS values, may have larger prediction errors if such compounds are underrepresented in the training data. nih.gov

In Silico Assessment of Drug-Likeness and Toxicity

In silico methods are invaluable in the early stages of drug discovery for assessing the potential of a compound to be a viable drug candidate. These computational tools can predict a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, collectively known as an ADMET profile. nih.gov

The "drug-likeness" of a compound is often evaluated using criteria such as Lipinski's rule of five. This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria, including having a molecular weight under 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of 5 or less. nih.gov

For example, a study on phthalazine derivatives evaluated their ADMET profiles using the pkCSM descriptor algorithm. nih.gov Similarly, the drug-likeness and toxicity of novel phthalazinone-dithiocarbamate hybrids were predicted using the Swiss-ADME and ProTox web servers, respectively. nih.gov These tools can predict properties like oral absorption and whether the compound is a substrate for P-glycoprotein, which is involved in drug efflux. nih.gov

A promising drug-like profile was reported for the related compound 1-(phthalazin-1(2H)-one)[(pyridin-2-yl)ethylidene]hydrazone (APN), suggesting it could be a candidate for an orally bioavailable drug. nih.gov The GHS classification for this compound indicates it is harmful if swallowed (Acute Tox. 4). nih.gov

Adsorption Mechanisms in Corrosion Inhibition Research

Theoretical calculations, particularly DFT and molecular dynamics simulations, are instrumental in understanding the mechanisms by which certain organic molecules inhibit the corrosion of metals. researchgate.netosti.gov These studies investigate the electronic structure and adsorption behavior of inhibitor molecules on the metal surface. researchgate.netutm.my

For phthalazine derivatives, research has shown that they can act as effective corrosion inhibitors for mild steel in acidic environments. researchgate.netosti.gov The inhibition efficiency is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer. researchgate.net This adsorption can occur through both physical (physisorption) and chemical (chemisorption) interactions. utm.my

Quantum chemical parameters derived from DFT calculations, such as the energy of the HOMO and LUMO, help to explain the adsorption process. A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, a key step in chemisorption. utm.my The presence of heteroatoms like nitrogen in the phthalazine structure plays a crucial role in this electron donation process. utm.my

Molecular dynamics simulations can further elucidate the adsorption energy and the orientation of the inhibitor molecules on the metal surface. osti.gov Studies on related hydrazide derivatives have shown that they can inhibit corrosion through physisorption, with the efficiency depending on the specific molecular structure and the corrosive medium. utm.my The adsorption of these inhibitors often follows the Langmuir adsorption isotherm. osti.gov

Future Directions and Emerging Research Avenues for 1 2 Phthalazin 1 Ylhydrazino Phthalazine

Exploration of New Biological Targets and Pathways